5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one
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Overview
Description
5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiophene ring enhances its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with carbon disulfide under basic conditions, followed by cyclization with an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole and thiophene derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with similar aromatic properties.
Thiadiazole: Shares the thiadiazole ring but lacks the thiophene moiety.
Benzothiadiazole: Contains a benzene ring fused with a thiadiazole ring.
Uniqueness
5-(Thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
5-thiophen-3-yl-3H-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c9-6-8-7-5(11-6)4-1-2-10-3-4/h1-3H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHYUAOOWCZLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=O)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694143-69-5 |
Source
|
Record name | 5-(thiophen-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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